Vadocaine
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Vadocaine involves several key steps:
Preparation of 3-Chloro-4’,6’-dimethyl-o-propananisidide: This is achieved by reacting 4,6-dimethyl-o-anisidine with 3-chloropropionyl chloride.
Formation of N-(2-Methoxy-4,6-dimethylphenyl)-2-methyl-1-piperidinepropanamide: The intermediate product is then reacted with 3-methyl piperidine in anhydrous benzene at 65°C for 72 hours.
Final Product: The final compound, this compound hydrochloride, is obtained by deposition in anhydrous acetone saturated with hydrogen chloride.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring high purity and yield. The process involves stringent control of reaction conditions and purification steps to meet pharmaceutical standards .
Chemical Reactions Analysis
Vadocaine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of different metabolites.
Reduction: Reduction reactions can modify the functional groups within this compound, potentially altering its pharmacological properties.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield hydroxylated metabolites, while substitution can produce various analogs .
Scientific Research Applications
Vadocaine has a wide range of scientific research applications:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its effects on cellular processes and potential as a tool in neurobiology research.
Mechanism of Action
Comparison with Similar Compounds
- Lidocaine
- Procaine
- Benzocaine
- Tetracaine
Vadocaine’s unique chemical structure and pharmacological properties make it a valuable compound in both research and clinical settings.
Properties
CAS No. |
72005-58-4 |
---|---|
Molecular Formula |
C18H28N2O2 |
Molecular Weight |
304.4 g/mol |
IUPAC Name |
N-(2-methoxy-4,6-dimethylphenyl)-3-(2-methylpiperidin-1-yl)propanamide |
InChI |
InChI=1S/C18H28N2O2/c1-13-11-14(2)18(16(12-13)22-4)19-17(21)8-10-20-9-6-5-7-15(20)3/h11-12,15H,5-10H2,1-4H3,(H,19,21) |
InChI Key |
UJCARUGFZOJPMI-UHFFFAOYSA-N |
SMILES |
CC1CCCCN1CCC(=O)NC2=C(C=C(C=C2OC)C)C |
Canonical SMILES |
CC1CCCCN1CCC(=O)NC2=C(C=C(C=C2OC)C)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
2',4'-dimethyl-6'-methoxy-3-(2-methylpiperidyl)propionanilide OR-K-242 vadocaine vadocaine hydrochloride |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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